molecular formula C7H13FO2 B1596031 ACETIC ACID 5-FLUOROPENTYL ESTER CAS No. 334-29-2

ACETIC ACID 5-FLUOROPENTYL ESTER

Cat. No.: B1596031
CAS No.: 334-29-2
M. Wt: 148.18 g/mol
InChI Key: USQREYPFHSTYFL-UHFFFAOYSA-N
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Description

ACETIC ACID 5-FLUOROPENTYL ESTER, also known as 5-fluoropentyl acetate, is an organic compound with the molecular formula C7H13FO2. It is an ester derived from acetic acid and 5-fluoropentanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

ACETIC ACID 5-FLUOROPENTYL ESTER can be synthesized through the esterification reaction between acetic acid and 5-fluoropentanol. The reaction typically involves heating the reactants in the presence of a mineral acid catalyst, such as concentrated sulfuric acid. The general reaction is as follows:

CH3COOH+FCH2CH2CH2CH2OHCH3COOCH2CH2CH2CH2F+H2O\text{CH}_3\text{COOH} + \text{FCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{F} + \text{H}_2\text{O} CH3​COOH+FCH2​CH2​CH2​CH2​OH→CH3​COOCH2​CH2​CH2​CH2​F+H2​O

This reaction is reversible and requires careful control of reaction conditions to achieve a high yield of the ester .

Industrial Production Methods

In an industrial setting, the production of acetic acid, 5-fluoropentyl ester may involve continuous processes using reactors such as plug-flow or continuous stirred tank reactors. These methods allow for better control of reaction parameters and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

ACETIC ACID 5-FLUOROPENTYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: Acetic acid and 5-fluoropentanol.

    Reduction: 5-fluoropentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of acetic acid, 5-fluoropentyl ester involves its interaction with biological molecules and enzymes. The ester can undergo hydrolysis to release acetic acid and 5-fluoropentanol, which may interact with cellular components and affect metabolic pathways. The fluorine atom in the compound can also influence its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, pentyl ester: Similar structure but lacks the fluorine atom.

    Acetic acid, 4-fluorobutyl ester: Similar structure with a shorter carbon chain.

    Acetic acid, 6-fluorohexyl ester: Similar structure with a longer carbon chain

Uniqueness

ACETIC ACID 5-FLUOROPENTYL ESTER is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and interactions with biological molecules, making it distinct from other similar esters .

Properties

IUPAC Name

5-fluoropentyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQREYPFHSTYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187030
Record name Acetic acid, 5-fluoropentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334-29-2
Record name Acetic acid, 5-fluoropentyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 5-fluoropentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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